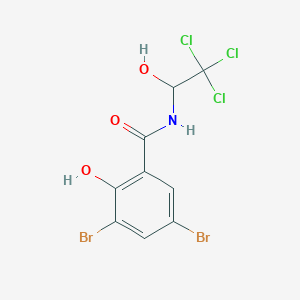![molecular formula C10H14FNO3S2 B14321412 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide CAS No. 108966-75-2](/img/structure/B14321412.png)
3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a fluorine atom, a hydroxybutyl group, and a sulfonamide group attached to a benzene ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a sulfonyl chloride with an amine in the presence of a base such as pyridine.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Hydroxybutyl Group: This step involves the reaction of the benzene ring with a hydroxybutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave irradiation has also been reported to enhance reaction rates and yields in the synthesis of sulfonamides .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to a sulfinamide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-Fluoro-4-[(4-carboxybutyl)sulfanyl]benzene-1-sulfonamide.
Reduction: Formation of 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3,4-Difluorobenzenesulfonamide
- 4-Bromo-3-fluorobenzenesulfonamide
Uniqueness
3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide is unique due to the presence of the hydroxybutyl group, which imparts additional functional versatility compared to other sulfonamides
Propriétés
Numéro CAS |
108966-75-2 |
|---|---|
Formule moléculaire |
C10H14FNO3S2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
3-fluoro-4-(4-hydroxybutylsulfanyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14FNO3S2/c11-9-7-8(17(12,14)15)3-4-10(9)16-6-2-1-5-13/h3-4,7,13H,1-2,5-6H2,(H2,12,14,15) |
Clé InChI |
VCSKMHJYQZYTKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)F)SCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
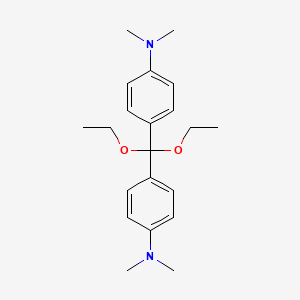
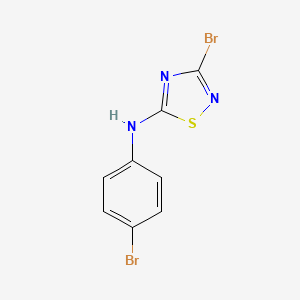

![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)
![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)
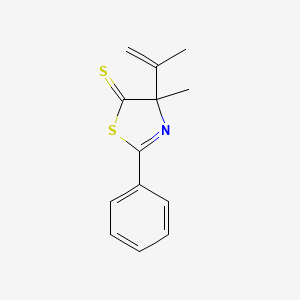

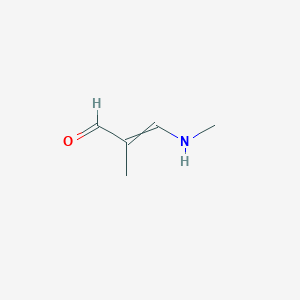

![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
